5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound belonging to the benzoxazine family, known for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by a unique bicyclic structure that includes both an amine and a carbonyl group, which contribute to its reactivity and interaction with biological targets.
The compound is classified as a benzoxazine derivative, specifically a 3,4-dihydro-2H-1,4-benzoxazine. Benzoxazines are heterocyclic compounds that have gained attention due to their roles as intermediates in the synthesis of various pharmaceuticals and agrochemicals. They can be derived from natural sources or synthesized through various chemical methods.
The synthesis of 5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves several key steps:
The molecular formula of 5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is with a molecular weight of 178.19 g/mol. The structure consists of:
The SMILES representation for this compound is CC(C)N1C(=O)C2=C(N)C=CC=C2O1
, which provides insight into its connectivity and stereochemistry .
5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions due to its functional groups:
These reactions make it a versatile intermediate in organic synthesis .
The mechanism of action for 5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one primarily involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions due to its amine and carbonyl functionalities. These interactions can lead to inhibition or modulation of specific enzymes or receptors within biological systems, contributing to its potential therapeutic effects .
The physical properties of 5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one include:
Chemical properties include:
Analytical data such as NMR spectra provide insights into the molecular environment of hydrogen atoms within the compound .
5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several potential applications:
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: 1190931-41-9
CAS No.: